5-(3,4-dibromophenyl)-1H-1,2,3-triazole
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Overview
Description
- The compound’s structure consists of a five-membered triazole ring fused to a phenyl group, resulting in a unique arrangement of atoms.
5-(3,4-dibromophenyl)-1H-1,2,3-triazole: is a heterocyclic compound with a triazole ring containing two bromine atoms on the phenyl group. Triazoles are important in medicinal chemistry due to their diverse biological activities.
Preparation Methods
- One synthetic route involves the click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction combines an azide and an alkyne to form the triazole ring.
- Industrial production methods may vary, but efficient and catalyst-free one-pot syntheses have been reported using water and ethanol as solvents .
Chemical Reactions Analysis
- Reagents like sodium azide , alkynes , and halogens play crucial roles in these transformations.
- Major products include various substituted triazoles with diverse functional groups.
Oxidation: , , and reactions are common for triazoles.
Scientific Research Applications
Medicinal Chemistry: Triazoles exhibit antimicrobial, antitumor, and anti-inflammatory properties. Researchers explore their potential as drug candidates.
Coordination Chemistry: Triazoles serve as ligands in coordination complexes.
Pesticide Chemistry: Some triazoles possess herbicidal and insecticidal properties.
Mechanism of Action
- The exact mechanism depends on the specific application. For antimicrobial activity, molecular docking studies suggest interactions with bacterial targets, such as 2,2-dialkylglycine decarboxylase .
Comparison with Similar Compounds
- Other similar compounds include various triazoles with different substituents.
4-Bromodiphenyl ether: .
Properties
Molecular Formula |
C8H5Br2N3 |
---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
4-(3,4-dibromophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5Br2N3/c9-6-2-1-5(3-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI Key |
QWOZQCRUQWZVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=C2)Br)Br |
Origin of Product |
United States |
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